molecular formula C8H7NO3 B2823624 3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione CAS No. 1909308-71-9

3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione

Cat. No.: B2823624
CAS No.: 1909308-71-9
M. Wt: 165.148
InChI Key: NUMIBJVKEGRLNK-UHFFFAOYSA-N
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Description

3-Methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione is an organic compound with the molecular formula C8H7NO3 It is a heterocyclic compound containing both pyrrole and pyran rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrrole derivative with a pyranone derivative in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione
  • Pyrano[2,3-d]pyrimidine-2,4-dione derivatives

Uniqueness

3-Methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methyl-1,7-dihydropyrano[4,3-b]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-4-3-9-5-2-6(10)12-8(11)7(4)5/h3,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMIBJVKEGRLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=O)OC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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